molecular formula C15H15NO3S B13642525 N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide

N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide

Katalognummer: B13642525
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: UWXPZFJCRZLJGY-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a methoxy group attached to the benzylidene moiety and a methyl group attached to the benzenesulfonamide moiety. Schiff bases have been widely studied for their potential biological activities and coordination chemistry.

Vorbereitungsmethoden

The synthesis of N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide can be achieved through a condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is stirred for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .

Analyse Chemischer Reaktionen

N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound has been investigated for its potential antimicrobial and anticancer activities. It acts by inhibiting specific enzymes or interfering with cellular processes in microorganisms and cancer cells.

    Medicine: Research has shown that Schiff bases, including this compound, have potential therapeutic applications due to their ability to interact with biological targets such as proteins and nucleic acids.

    Industry: It is used in the synthesis of other organic compounds and materials, serving as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N-(3-Methoxybenzylidene)-4-methylbenzenesulfonamide can be compared with other Schiff bases and sulfonamide derivatives:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C15H15NO3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

(NE)-N-[(3-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15NO3S/c1-12-6-8-15(9-7-12)20(17,18)16-11-13-4-3-5-14(10-13)19-2/h3-11H,1-2H3/b16-11+

InChI-Schlüssel

UWXPZFJCRZLJGY-LFIBNONCSA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)OC

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.